3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
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Overview
Description
3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is a green alternative to Tetrahydrofuran . It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents . 2-MeTHF quickly produces clean water phase splits without forming emulsions .
Synthesis Analysis
The synthesis of this compound involves the use of Tetrahydrofuran as a green alternative . It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents . The process quickly produces clean water phase splits without forming emulsions .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrF2Mg . The molecular weight is 231.323 g/mol . The InChI Key is QAXANYLHEOPEGM-UHFFFAOYSA-M . The SMILES representation is [CH2-]C1=CC(=CC(=C1)F)F. [Mg+2]. [Br-] .Physical And Chemical Properties Analysis
This compound reacts with water . It is air and moisture sensitive . The physical form is liquid . The concentration or composition by analyte or components is 0.25M in 2-MeTHF .Scientific Research Applications
Synthesis of Bioactive Compounds
Grignard reagents, including fluorinated benzylmagnesium compounds, are pivotal in the synthesis of complex organic molecules. For instance, they facilitate the construction of β-carboline derivatives with potential anticancer properties. The synthesis involves decarboxylation reactions, where Grignard reagents react with carboxylates to form compounds with significant biological activity (Mohideen et al., 2019).
Development of Novel Fluorinated Materials
The synthesis of halogenated tetraarylborates showcases the versatility of Grignard reagents in creating materials with unique properties. Fluorinated compounds, in particular, exhibit significant potential in materials science for their thermal stability and unique electronic properties. Such reactions underscore the importance of Grignard reagents in accessing fluorinated materials for electronic applications (Anulewicz-Ostrowska et al., 2003).
Microreactor Technology in Pharmaceutical Synthesis
Grignard reagents are instrumental in continuous flow synthesis, highlighting their role in the pharmaceutical industry for the efficient and scalable production of active pharmaceutical ingredients (APIs). The preparation of trifluorobenzoic acid, a crucial synthetic intermediate, via Grignard exchange in microreactors exemplifies the integration of Grignard chemistry with modern process technology for enhanced synthesis efficiency (Deng et al., 2015).
Catalysis and Ligand Synthesis
Fluorinated benzylmagnesium reagents find applications in catalysis and as precursors for the synthesis of complex ligands. Their use in preparing nickel(II) N-heterocyclic carbene complexes showcases the utility of Grignard reagents in organometallic chemistry, facilitating the development of catalysts for coupling reactions (Atli, 2020).
Biomass-Derived Solvents in Synthesis
The use of 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, in Grignard reactions represents an eco-friendly approach to organic synthesis. The regioselective acylation of nucleosides in MeTHF using Grignard reagents underscores the sustainable applications of these reagents in greener chemical processes (Gao et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluorobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
Grignard reagents, including 3,5-Difluorobenzylmagnesium bromide, are strong nucleophiles and bases . They react with electrophilic carbon atoms in carbonyl groups to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways used to construct complex organic molecules .
Biochemical Pathways
The exact biochemical pathways affected by 3,5-Difluorobenzylmagnesium bromide would depend on the specific reaction conditions and the other reactants present . In general, grignard reagents are used in organic synthesis pathways to form new carbon-carbon bonds .
Pharmacokinetics
It is a laboratory reagent used in chemical synthesis rather than a drug or biological molecule .
Result of Action
The result of the action of 3,5-Difluorobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
3,5-Difluorobenzylmagnesium bromide is sensitive to air and moisture . Therefore, reactions involving this reagent must be carried out under an inert atmosphere (such as nitrogen) and using anhydrous (water-free) solvents . The reagent is typically stored at ambient temperatures .
properties
IUPAC Name |
magnesium;1,3-difluoro-5-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXANYLHEOPEGM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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